Acetyl-beta-methylthiocholine

CAS No.: 24857-13-4

Cat. No.: VC1762966

Molecular Formula: C8H18NOS+

Molecular Weight: 176.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24857-13-4 |

|---|---|

| Molecular Formula | C8H18NOS+ |

| Molecular Weight | 176.3 g/mol |

| IUPAC Name | 2-acetylsulfanylpropyl(trimethyl)azanium |

| Standard InChI | InChI=1S/C8H18NOS/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1 |

| Standard InChI Key | SHEXQJZFGTZWSV-UHFFFAOYSA-N |

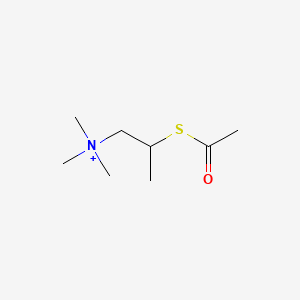

| SMILES | CC(C[N+](C)(C)C)SC(=O)C |

| Canonical SMILES | CC(C[N+](C)(C)C)SC(=O)C |

Introduction

Chemical Structure and Properties

Acetyl-beta-methylthiocholine is a quaternary ammonium compound characterized by its structural relationship to acetylcholine, a critical neurotransmitter in both peripheral and central nervous systems. Specifically, it is the S-acetyl derivative of beta-methylthiocholine .

Molecular Characteristics

The compound exhibits the following key molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈NOS⁺ |

| Molecular Weight | 176.30 g/mol |

| CAS Number | 24857-13-4 |

| IUPAC Name | 2-(acetylsulfanyl)-N,N,N-trimethylpropan-1-aminium |

| InChI | InChI=1S/C8H18NOS/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1 |

| Canonical SMILES | CC(CN+(C)C)SC(=O)C |

The structure features a methylthio group (SCH₃) instead of the oxygen found in acetylcholine's acetyl group, which significantly alters its chemical behavior and biological interactions . This modification results in different pharmacokinetic properties and receptor binding characteristics compared to acetylcholine.

| Property | Value |

|---|---|

| Melting Point | 144-145°C |

| Appearance | Solid crystalline material |

| Solubility | Water-soluble |

The compound is typically used in research settings as a salt form (often as iodide) to improve stability and handling properties .

Biological Activity and Functions

Acetyl-beta-methylthiocholine demonstrates significant biological activity primarily related to its interactions with cholinergic systems.

Cholinergic Receptor Interactions

Similar to other acetylcholine derivatives, acetyl-beta-methylthiocholine appears to function as an agonist at cholinergic receptors. The structural modifications resulting from the beta-methyl and thioacetyl groups alter its interaction profile with various receptor subtypes, potentially leading to:

-

Enhanced receptor affinity or altered selectivity for specific receptor subtypes

-

Triggering of intracellular signaling cascades similar to those of acetylcholine

-

Physiological responses including potential effects on muscle contraction and neurotransmission modulation

These properties make it valuable for studying the functioning and pharmacology of cholinergic systems.

Metabolic Pathways

The metabolism of acetyl-beta-methylthiocholine likely shares similarities with other choline derivatives. In biological systems, choline compounds undergo various metabolic processes:

-

Hydrolysis by cholinesterases

-

Incorporation into phospholipid membrane components

-

Oxidation to betaine compounds

Research indicates that choline derivatives play essential roles in neurotransmission, particularly in the synthesis of acetylcholine. The pathway begins with choline uptake through high-affinity plasma-membrane choline transporters (CHTs), followed by acetylation by choline acetyltransferase (ChAT) . The structural modifications in acetyl-beta-methylthiocholine alter its interactions with these enzymes, making it a valuable research tool for studying cholinergic metabolism.

Research Applications

Acetyl-beta-methylthiocholine has become an important tool in neuroscience research, with applications spanning multiple areas.

Neuropharmacological Studies

The compound is extensively used in studies investigating:

-

Cholinergic receptor function and subtype selectivity

-

Neural signaling mechanisms

-

Neuronal response to cholinergic stimulation

-

Development of novel cholinergic modulators

The altered structure of acetyl-beta-methylthiocholine provides researchers with unique opportunities to explore structure-activity relationships in cholinergic compounds.

Cholinesterase Activity Assessment

Related compounds such as acetyl-beta-(methylthio)choline are valuable for assessing cholinesterase activity in experimental settings. The thiocholine moiety allows for specialized detection methods that can quantify enzymatic activity with high sensitivity and specificity.

Neurodegenerative Disease Research

Research on acetylcholine derivatives, including acetyl-beta-methylthiocholine, contributes to understanding cholinergic deficits in conditions such as:

-

Alzheimer's disease

-

Parkinson's disease

-

Motor neuron disorders

-

Age-related cognitive decline

The selective vulnerability of cholinergic neurons in certain neurodegenerative diseases might result from abnormally accelerated liberation of choline from membrane phospholipids, potentially affecting neuronal viability . Compounds like acetyl-beta-methylthiocholine help researchers explore these mechanisms.

Comparison with Related Compounds

Acetyl-beta-methylthiocholine belongs to a family of choline derivatives with varying structural features and biological activities.

Structural Comparisons

The following table compares acetyl-beta-methylthiocholine with related compounds:

| Compound | Molecular Formula | Key Structural Features | Distinguishing Characteristics |

|---|---|---|---|

| Acetyl-beta-methylthiocholine | C₈H₁₈NOS⁺ | S-acetyl group, beta-methyl group | Thioacetyl modification alters stability and receptor interactions |

| Acetylcholine | C₇H₁₆NO₂⁺ | Acetyl ester group | Primary endogenous neurotransmitter in cholinergic systems |

| Acetyl-beta-(methylthio)choline | C₈H₁₈NO₂S⁺ | O-acetyl and methylthio groups | Contains both an acetyl ester and a methylthio group |

| Beta-methylcholine | C₆H₁₆NO⁺ | Beta-methyl group, no acetyl | Lower potency than acetylcholine |

| Acetyl-SS-(methylthio)choline | C₈H₁₈NO₂S⁺ | Different arrangement of methylthio group | Alternative configuration affects biological activity |

The presence of the beta-methyl group and the thioacetyl modification in acetyl-beta-methylthiocholine result in distinct properties that influence receptor interactions, stability, and biological activity profiles .

Functional Differences

Functionally, these compounds exhibit different:

-

Affinities for cholinergic receptor subtypes

-

Susceptibilities to hydrolysis by cholinesterases

-

Metabolic pathways within biological systems

-

Pharmacokinetic properties affecting distribution and elimination

These variations make each compound valuable for specific research applications, with acetyl-beta-methylthiocholine offering unique advantages for certain experimental paradigms.

Current Research and Future Directions

Research involving acetyl-beta-methylthiocholine continues to evolve, with several emerging areas of investigation.

Novel Applications

Recent and potential applications include:

-

Development of new cholinesterase inhibitors for treating neurodegenerative disorders

-

Creation of novel diagnostic tools for assessing cholinergic function

-

Exploration of structure-activity relationships to design more selective cholinergic agents

-

Investigation of neuroprotective strategies involving cholinergic mechanisms

Integration with Broader Choline Research

Research on acetyl-beta-methylthiocholine contributes to a broader understanding of choline metabolism and its implications for health and disease. Choline derivatives have shown potential in:

-

Enhancing cognitive function and memory

-

Protecting against neurodegeneration

-

Modulating inflammatory responses

-

Supporting cellular membrane integrity

The role of choline as a methyl donor and its involvement in epigenetic mechanisms further highlights the importance of understanding compounds like acetyl-beta-methylthiocholine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume